(Rac)-Ruxolitinib-d9 (Rac)-Ruxolitinib-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648097
InChI: InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D
SMILES:
Molecular Formula: C17H18N6
Molecular Weight: 315.42 g/mol

(Rac)-Ruxolitinib-d9

CAS No.:

Cat. No.: VC16648097

Molecular Formula: C17H18N6

Molecular Weight: 315.42 g/mol

* For research use only. Not for human or veterinary use.

(Rac)-Ruxolitinib-d9 -

Specification

Molecular Formula C17H18N6
Molecular Weight 315.42 g/mol
IUPAC Name 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Standard InChI InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D
Standard InChI Key HFNKQEVNSGCOJV-WHCQKTAPSA-N
Isomeric SMILES [2H]C1(C(C(C(C1([2H])[2H])([2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)([2H])[2H])([2H])[2H])[2H]
Canonical SMILES C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

(Rac)-Ruxolitinib-d9 features nine deuterium atoms strategically incorporated into its cyclopentyl moiety, replacing protium atoms to create a stable isotopologue. Its molecular formula is C₁₇H₉D₉N₆, with a molecular weight of 315.42 g/mol . The deuterium substitution occurs at the cyclopentyl group, as evidenced by the SMILES notation:
[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])C(CC#N)N(N=C2)C=C2C3=NC=NC4=C3C=CN4 .
The unlabelled counterpart, ruxolitinib, has a CAS number of 941688-05-7, while the deuterated form is registered under 2469553-67-9 .

Physicochemical Properties

The compound’s purity exceeds 95% by HPLC, with an accurate mass of 315.2158 . Its IUPAC name,
3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile, underscores the positional specificity of deuterium substitution . Storage recommendations specify -20°C to maintain stability, with shipping at room temperature .

Table 1: Key Chemical Data for (Rac)-Ruxolitinib-d9

PropertyValueSource
Molecular FormulaC₁₇H₉D₉N₆
Molecular Weight315.42 g/mol
CAS Number2469553-67-9
Purity>95% (HPLC)
Storage Temperature-20°C

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (Rac)-Ruxolitinib-d9 involves deuterium exchange reactions targeting the cyclopentyl group of ruxolitinib. Key steps include:

  • Deuterium Incorporation: Cyclopentane-d9 is synthesized via catalytic deuteration of cyclopentane using deuterium gas (D₂) in the presence of platinum or palladium catalysts.

  • Coupling Reactions: The deuterated cyclopentyl group is coupled to the pyrrolo[2,3-d]pyrimidine core via a pyrazole linker using Mitsunobu or Ullmann-type reactions .

Purification Techniques

Purification leverages preparative HPLC and column chromatography to isolate the deuterated product from non-deuterated impurities. Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) achieves enantiomeric separation if required, though the racemic form is typically retained for analytical use .

Table 2: Critical Parameters in Synthesis

ParameterImpact on SynthesisSource
Solvent ChoiceAffects deuterium incorporation
Reaction TemperatureOptimizes coupling efficiency
Catalyst TypeDetermines deuteration rate

Analytical Characterization and Quantification

LC-MS/MS Method Development

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method quantifies (Rac)-Ruxolitinib-d9 in biological matrices. Key parameters include:

  • Chromatographic Conditions: C18 column (2.1 × 50 mm, 1.7 µm), mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v), flow rate 0.3 mL/min .

  • Mass Transitions: Parent ion m/z 307.1 → product ion m/z 186.1 for ruxolitinib; deuterated analog shows a +9 Da shift .

Validation Metrics

The method demonstrates:

  • Linearity: > 0.99 over 10–2000 ng/mL .

  • Precision: Intra-day and inter-day CV < 15% .

  • Accuracy: Recovery rates >85% .

  • Carryover: <1.2% for ruxolitinib and <0.1% for internal standards .

ParameterResultSource
Linear Range10–2000 ng/mL
LLOQ10 ng/mL
Carryover<1.2%

Applications in Therapeutic Drug Monitoring

Role as an Internal Standard

(Rac)-Ruxolitinib-d9 is indispensable in isotope dilution mass spectrometry, where it corrects for matrix effects and ionization variability. Its use in TDM enables precise quantification of ruxolitinib in plasma, critical for maintaining therapeutic levels (50–100 ng/mL) while avoiding toxicity .

Clinical Relevance

In a study of 20 patients, LC-MS/MS revealed 30% inter-individual variability in ruxolitinib exposure, underscoring the need for personalized dosing . Deuterated internal standards like (Rac)-Ruxolitinib-d9 enhance assay reliability, facilitating dose adjustments in myelofibrosis and polycythemia vera .

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